molecular formula C16H10F2N2O2 B3042445 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-83-3

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042445
CAS No.: 618102-83-3
M. Wt: 300.26 g/mol
InChI Key: DHUYNEUBSQPDDX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with two distinct aryl groups: a 2-fluorophenyl moiety at position 1 and a 4-fluorophenyl group at position 3.

Structurally, the molecule exhibits a planar pyrazole ring system, with dihedral angles between the pyrazole and aryl groups influencing conformational stability. While crystallographic data for this specific compound are lacking, analogous pyrazole derivatives with fluorophenyl substituents display dihedral angles ranging from 4.64° to 10.53°, suggesting moderate to high planarity depending on substitution patterns .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYNEUBSQPDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of fluorine atoms: Fluorination of the phenyl rings can be performed using electrophilic fluorinating agents such as Selectfluor.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl rings, using reagents such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays, particularly as an inhibitor in cancer research.

  • Anti-cancer Activity : Studies have indicated that 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibits significant inhibition against estrogen receptor alpha (Erα), which is pivotal in breast cancer progression. Molecular docking studies revealed a binding affinity of −10.61 kcal/mol and a Ki value of 16.71 nM, suggesting potential as an anti-breast cancer agent .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The compound's structure may allow it to interact with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Material Science

Fluorinated compounds are often utilized in the development of advanced materials due to their unique properties. The incorporation of fluorine can enhance thermal stability and chemical resistance, making this compound suitable for applications in coatings and polymers.

Case Studies

StudyFocusFindings
Study on Anti-cancer Activity Investigated the compound's effect on breast cancer cellsShowed significant inhibition of cell proliferation with a Ki value of 16.71 nM against Erα .
Material Stability Assessment Evaluated thermal stability in polymer applicationsDemonstrated enhanced thermal resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl rings enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, increasing its binding affinity and specificity. The pyrazole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Target) 2-Fluorophenyl (1), 4-Fluorophenyl (3) C₁₆H₁₀F₂N₂O₂ 300.26 Dual fluorine substitution; carboxylic acid
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl (1), Phenyl (3) C₁₆H₁₁FN₂O₂ 282.27 Lack of 4-F substituent; lower polarity
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 2-Chlorophenyl (1), 4-Fluorophenyl (3) C₁₆H₁₀ClFN₂O₂ 316.72 Chlorine introduces stronger σ-electron withdrawal
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methyl (1), 4-Fluorophenyl (5) C₁₁H₉FN₂O₂ 220.20 Methyl group reduces steric hindrance
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Fluorophenyl (1), Methyl (3) C₁₁H₉FN₂O₂ 220.20 Altered substitution pattern; planar conformation

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The dual fluorine atoms in the target compound enhance acidity (pKa ~3–4 estimated) compared to non-fluorinated analogs.
  • Planarity and Crystallinity: Compounds with smaller dihedral angles (e.g., 4.64° in ) exhibit greater planarity, favoring π-π stacking and crystalline packing. The target compound’s dihedral angles are presumed similar, though steric effects from the 2-F substituent may introduce slight distortion.
  • Lipophilicity: The trifluoromethyl group in 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 2.4) significantly increases hydrophobicity compared to the target compound (estimated LogP ~2.8–3.2).

Biological Activity

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2N2O2C_{13}H_{10}F_2N_2O_2. Its structure consists of two fluorophenyl groups attached to a pyrazole ring, with a carboxylic acid functional group that may influence its biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (Cervical cancer)10.5Moderate cytotoxicity
HepG2 (Liver cancer)8.3Significant growth inhibition
A549 (Lung cancer)15.0Moderate growth inhibition

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation:

  • Inhibition of TNF-α Release : Studies have shown that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-α release in macrophages, indicating their potential as anti-inflammatory agents.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • MAPK Pathway Inhibition : The compound has been found to inhibit the phosphorylation of p38 MAPK, leading to reduced expression of pro-inflammatory cytokines.
  • Apoptotic Pathways : It may activate caspases and induce mitochondrial dysfunction in cancer cells, promoting apoptosis.

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including the target compound. The results demonstrated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, highlighting their therapeutic potential with reduced toxicity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The study reported that treatment with the compound significantly reduced joint swelling and inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization reactions between hydrazines and diketones (or equivalents). A multi-step approach may include:

Condensation : Reacting fluorinated aryl hydrazines with β-keto esters or diketones to form the pyrazole core.

Functionalization : Introducing fluorophenyl groups via Suzuki coupling or nucleophilic aromatic substitution.

Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH or LiOH under reflux .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like regioisomers. Use TLC or HPLC to monitor progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., pyrazole C-5 carboxylic acid at ~165 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validate molecular formula (C16_{16}H10_{10}F2_2N2_2O2_2) with ≤0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyrazole derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation or high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å) to resolve fluorine’s electron density.
  • Refinement : Apply SHELXL (SHELX suite) for anisotropic displacement parameters and hydrogen-bonding networks. For twinned crystals, use TWIN/BASF commands .
  • Validation : Check Rint_{\text{int}} (<5%) and Flack parameter to confirm absolute configuration .

Q. How do fluorine substituents influence the compound’s bioactivity and binding interactions?

Methodological Answer:

  • Electrophilic Effects : Fluorine at the 2- and 4-positions enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Hydrogen Bonding : The 4-fluorophenyl group may engage in C–F···H–N interactions with target receptors (e.g., neurotensin NTS2).
  • SAR Studies : Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in receptor-binding assays (e.g., FLIPR calcium assays for NTS2 selectivity) .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, buffer pH, incubation time). For example, NTS2 activity may vary in CHO vs. HEK293 cells .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key residues (e.g., Tyr6.48^{6.48} in neurotensin receptors) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorophenyl)pyrazole derivatives) to identify trends .

Q. What strategies optimize pharmacological targeting while minimizing off-target effects?

Methodological Answer:

  • Prodrug Design : Mask the carboxylic acid with ethyl esters to improve blood-brain barrier penetration, followed by in vivo hydrolysis .
  • Selectivity Profiling : Screen against panels of related receptors (e.g., NTS1 vs. NTS2) using radioligand displacement assays (Ki_i < 100 nM for target specificity) .
  • Toxicology Studies : Assess hepatotoxicity via hepatic CYP3A4 inhibition assays and mitochondrial membrane potential assays in HepG2 cells .

Key Research Gaps

  • Limited crystallographic data for the exact compound; prioritize single-crystal growth in polar aprotic solvents (DMF/EtOH mixtures) .
  • Mechanistic studies on fluorine’s role in pharmacokinetics (e.g., plasma protein binding via SPR assays) are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

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